N2-Methyl-N2-phenylpyridine-2,5-diamine N2-Methyl-N2-phenylpyridine-2,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15980014
InChI: InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

N2-Methyl-N2-phenylpyridine-2,5-diamine

CAS No.:

Cat. No.: VC15980014

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N2-Methyl-N2-phenylpyridine-2,5-diamine -

Specification

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name 2-N-methyl-2-N-phenylpyridine-2,5-diamine
Standard InChI InChI=1S/C12H13N3/c1-15(11-5-3-2-4-6-11)12-8-7-10(13)9-14-12/h2-9H,13H2,1H3
Standard InChI Key LFKITGZYAOJNQV-UHFFFAOYSA-N
Canonical SMILES CN(C1=CC=CC=C1)C2=NC=C(C=C2)N

Introduction

Structural Identification and Molecular Properties

Molecular Formula and Connectivity

The compound’s molecular formula is C₁₂H₁₃N₃, with a molecular weight of 199.26 g/mol. Its SMILES notation, CN(C1=CC=CC=C1)C2=NC=C(C=C2)N, explicitly defines the pyridine ring (positions 2 and 5 substituted with amino groups) and the N2-bound methyl-phenyl moiety . The InChIKey LFKITGZYAOJNQV-UHFFFAOYSA-N provides a unique identifier for computational and database searches .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.26 g/mol
SMILESCN(C1=CC=CC=C1)C2=NC=C(C=C2)N
InChIKeyLFKITGZYAOJNQV-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Hydrogenation of Nitropyridine Precursors

A primary synthesis route involves the hydrogenation of 2-chloro-5-nitropyridine derivatives. For example, N2-methylpyridine-2,5-diamine (CAS 28020-36-2), a structural analog, is synthesized via palladium-catalyzed hydrogenation under ambient conditions . While yields for this precursor vary (17–75%), similar methodologies could be adapted for the target compound by introducing phenyl groups during intermediate stages .

Table 2: Representative Reaction Conditions

Starting MaterialCatalystSolventTemperatureYield
2-Chloro-5-nitropyridinePd/C (10%)Methanol20°C75%
Nitro intermediatePd/C (10%)Ethanol60 psi H₂17%

Alternative Reductive Amination

Iron(III) chloride and hydrazine hydrate in methanol under reflux offer a non-palladium route, though yields and purity metrics for the target compound remain unreported . This method’s scalability is limited by the need for active carbon filtration and subsequent purification steps .

Physicochemical and Pharmacokinetic Profiling

Solubility and Partition Coefficients

While direct data for N2-methyl-N2-phenylpyridine-2,5-diamine is unavailable, its analog N2-methylpyridine-2,5-diamine exhibits high aqueous solubility (5.63 mg/mL) and a consensus Log P o/w of 0.46, indicating moderate lipophilicity . These properties suggest the parent compound may similarly balance hydrophilicity and membrane permeability.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
Log P o/w~1.03 (estimated)iLOGP
TPSA50.94 ŲSILICOS-IT
GI AbsorptionHighADMET prediction

Collision Cross Section (CCS) Analysis

Mass spectrometry adducts of the compound reveal CCS values ranging from 144.0 Ų ([M+H]+) to 157.9 Ų ([M+Na]+), critical for metabolomics and ion mobility studies .

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